6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide
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Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4BrF4NO2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzoic acid, followed by the conversion of the resulting brominated product to the benzamide derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions are employed.
Major Products
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Hydrolysis: The major product is the corresponding hydroxyl derivative.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
- 2-Bromo-6-fluoro-3-(trifluoromethoxy)benzamide
- 3-Bromo-4-(trifluoromethoxy)benzamide
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and trifluoromethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C8H4BrF4NO2 |
---|---|
Molecular Weight |
302.02 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H2,14,15) |
InChI Key |
HWHJZJBURPJPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)N)Br |
Origin of Product |
United States |
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